molecular formula C24H17ClFN3 B3002333 8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-06-2

8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3002333
CAS No.: 901268-06-2
M. Wt: 401.87
InChI Key: AVUBSRJPXMEAPD-UHFFFAOYSA-N
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Description

8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17ClFN3 and its molecular weight is 401.87. The purity is usually 95%.
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Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-7-17(25)13-20(22)24(21)29(28-23)19-10-8-18(26)9-11-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUBSRJPXMEAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the pyrazoloquinoline family. This compound is characterized by its unique molecular structure, which includes a pyrazole ring fused with a quinoline moiety. The presence of various substituents, such as chlorine and fluorine, enhances its potential biological activity and reactivity.

The molecular formula of this compound is C24H22ClF N3, with a molecular weight of approximately 401.9 g/mol. The compound's structural features contribute to its chemical reactivity patterns typical of quinolines and pyrazoles, including:

  • Electrophilic Substitution : The chlorine atom can participate in electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution : The fluorine atom enhances nucleophilic reactivity, particularly in aromatic systems.

Biological Activity

Research on the biological activity of this compound has revealed several promising properties:

Anti-inflammatory Activity

Studies indicate that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests that the mechanism of action may involve the inhibition of key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .

Anticancer Potential

The compound's structure may also contribute to anticancer properties. Pyrazoloquinolines have been investigated for their ability to induce apoptosis in cancer cells. Research has indicated that modifications at the phenyl rings can significantly influence binding affinity to cancer-related targets, demonstrating the importance of structural optimization in drug design .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Study on Anti-inflammatory Effects :
    • A study investigated a series of pyrazolo[4,3-c]quinolines for their ability to inhibit iNOS and COX-2. Results showed that certain derivatives significantly reduced inflammatory markers in vitro .
  • Anticancer Activity Assessment :
    • Research focused on the cytotoxic effects of various pyrazoloquinoline derivatives on breast cancer cell lines demonstrated that specific substitutions at the phenyl rings enhanced apoptosis rates .

Comparison with Related Compounds

The following table summarizes some structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Properties
1H-Pyrazolo[4,3-b]quinolineLacks fluorine; different substitution patternKnown for antimalarial properties
1-(4-methylphenyl)-6-methoxy-3-(2-ethylphenyl)pyrazolo[4,3-c]quinolineMethoxy group instead of fluoroExhibits different pharmacological profiles
6-chloro-4-(2-chlorobenzyl)-8-fluoro-2-methylaminoquinolineContains chlorine and amino groupsDemonstrates significant antibacterial activity

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